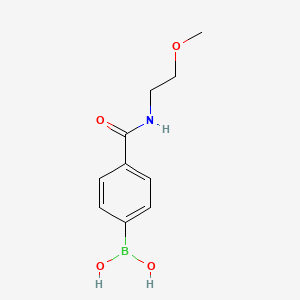![molecular formula C12H12N2O B1418462 4-[(5-Methylpyridin-2-yl)oxy]aniline CAS No. 229155-80-0](/img/structure/B1418462.png)
4-[(5-Methylpyridin-2-yl)oxy]aniline
Descripción general
Descripción
4-[(5-Methylpyridin-2-yl)oxy]aniline is a chemical compound that is widely used in scientific research. It is a derivative of aniline and has a wide range of applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in crystallography to understand molecular and atomic arrangements. For instance, the crystal structure of a related compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, was determined to facilitate the study of its chemical behavior and interactions .
Anti-Fibrosis Drug Development
Derivatives of 4-[(5-Methylpyridin-2-yl)oxy]aniline have shown potential in anti-fibrotic drug development. Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities, indicating that these compounds could be developed into novel anti-fibrotic drugs .
Medicinal Chemistry
The pyrimidine moiety, which is structurally related to 4-[(5-Methylpyridin-2-yl)oxy]aniline, is considered a privileged structure in medicinal chemistry. Compounds containing this core exhibit diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of libraries of novel molecules with potential biological activities, which is an important aspect of chemical biology and medicinal chemistry .
Spectral and Thermal Analysis
In the field of materials science, derivatives of 4-[(5-Methylpyridin-2-yl)oxy]aniline are used to study spectral and thermal behaviors. This can lead to the development of new materials with specific properties for industrial applications .
DNA Binding Studies
Complexes derived from 4-[(5-Methylpyridin-2-yl)oxy]aniline have been investigated for their DNA binding ability. This research has implications for understanding the molecular basis of drug-DNA interactions and the design of new therapeutic agents .
Antibiotic Agent Development
The compound has been utilized in the creation of nanostructure iron (II) and copper (II) Schiff base complexes. These complexes have been studied as new antibiotic agents, showcasing the compound’s role in the development of new antimicrobial therapies .
Chemical Biology Research
4-[(5-Methylpyridin-2-yl)oxy]aniline is involved in the construction of novel heterocyclic compound libraries. These libraries are essential for screening and identifying new compounds with potential therapeutic applications, making it a valuable tool in chemical biology research .
Propiedades
IUPAC Name |
4-(5-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDJDDOFVXGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)






